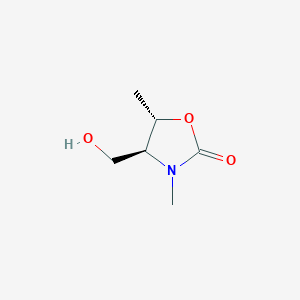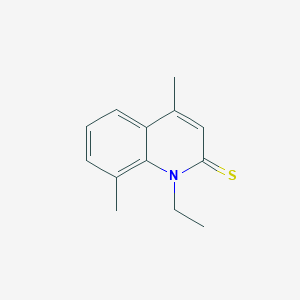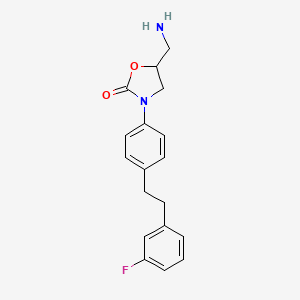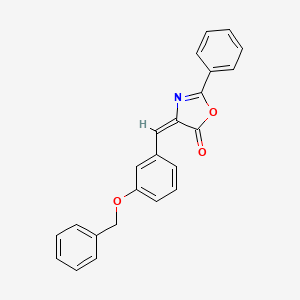
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is a chiral compound with a molecular formula of C16H15NO2 and a molecular weight of 253.3 g/mol . This compound features a phenyl group attached to a dihydrooxazole ring, which is further connected to a phenylmethanol moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol typically involves the following steps:
Formation of the Dihydrooxazole Ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative under acidic conditions to form the dihydrooxazole ring.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the dihydrooxazole ring in the presence of a Lewis acid catalyst.
Introduction of the Phenylmethanol Moiety: The final step involves the reduction of a phenyl ketone to the corresponding phenylmethanol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The phenylmethanol moiety can be oxidized to the corresponding phenyl ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The phenyl ketone can be reduced back to the phenylmethanol using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with bromine or chlorine.
Major Products Formed
Oxidation: Phenyl ketone derivatives.
Reduction: Phenylmethanol derivatives.
Substitution: Nitro, sulfonyl, and halogenated phenyl derivatives.
科学研究应用
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific optical and electronic properties.
作用机制
The mechanism of action of (S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol can be compared with other similar compounds, such as:
®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol: The enantiomer of the compound, which has a different spatial arrangement of atoms and may exhibit different biological activities.
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)pyridin-4-ol): A structurally similar compound with a pyridin-4-ol moiety instead of phenylmethanol, which may have different chemical and biological properties.
属性
分子式 |
C16H15NO2 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC 名称 |
[4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanol |
InChI |
InChI=1S/C16H15NO2/c18-10-12-6-8-14(9-7-12)16-17-15(11-19-16)13-4-2-1-3-5-13/h1-9,15,18H,10-11H2/t15-/m1/s1 |
InChI 键 |
PCJFDNJKNIQQMG-OAHLLOKOSA-N |
手性 SMILES |
C1[C@@H](N=C(O1)C2=CC=C(C=C2)CO)C3=CC=CC=C3 |
规范 SMILES |
C1C(N=C(O1)C2=CC=C(C=C2)CO)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)
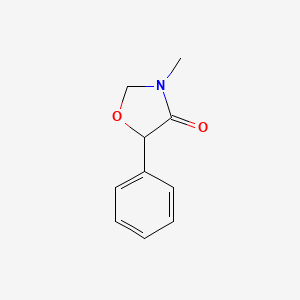
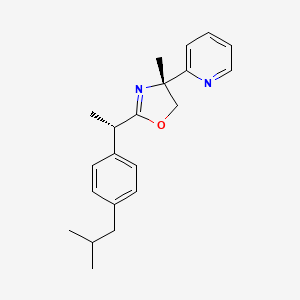


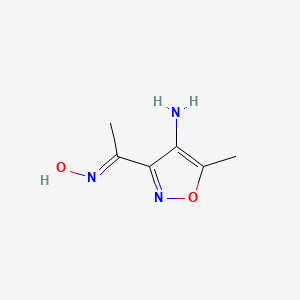
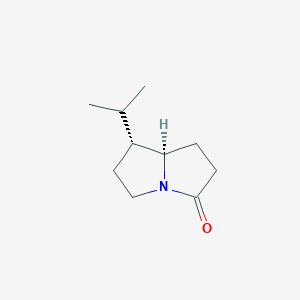
![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
